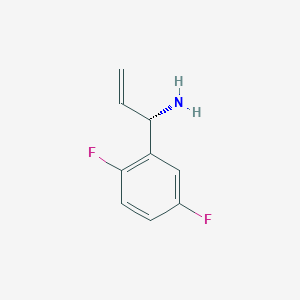

(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine

Description

(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine is a chiral amine derivative featuring a 2,5-difluorophenyl group attached to a prop-2-enylamine backbone. Its stereochemistry at the C1 position (S-configuration) is critical for its biological and chemical interactions. This compound serves as a key intermediate in the synthesis of complex pharmaceuticals, particularly tyrosine kinase inhibitors (TRK inhibitors), which are pivotal in cancer therapeutics . The 2,5-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the allylamine group provides a reactive site for further functionalization.

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(1S)-1-(2,5-difluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1 |

InChI Key |

DEOQYXPAHXRVEY-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=C(C=CC(=C1)F)F)N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and a suitable amine precursor.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, using appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Stereochemical Impact : The S-configuration in the target compound ensures optimal alignment in catalytic asymmetric synthesis, unlike its R-counterpart, which requires additional chiral resolution steps .

Fluorine Effects : The 2,5-difluoro pattern balances electron-withdrawing and steric effects, enhancing both synthetic feasibility and downstream bioactivity.

Comparative Limitations: Analogues with alternative fluorine positions or non-fluorinated backbones exhibit diminished pharmacokinetic profiles, limiting their therapeutic utility.

Biological Activity

(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine is a chiral organic compound characterized by a prop-2-enylamine structure with a difluorophenyl group. Its molecular formula and weight contribute to its potential biological activities, which are currently under investigation for various therapeutic applications. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C11H12F2N

- Molecular Weight : Approximately 201.21 g/mol

- Structure : The compound features a chiral center and fluorine atoms that enhance its reactivity.

The biological activity of (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding, which modulates the activity of these targets. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with specific receptors that could lead to therapeutic effects such as anti-inflammatory or anticancer properties.

Biological Activities

Research has identified several potential biological activities associated with (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine:

- Anti-inflammatory Effects : Initial studies indicate that the compound may reduce inflammation markers in vitro.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results suggesting selective toxicity against certain types of cancer cells.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine:

- Enzyme Interaction Studies :

- Cytotoxicity Assays :

- In a cytotoxicity assay against various cancer cell lines (e.g., HeLa, MCF-7), (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine exhibited significant cytotoxic effects with IC50 values ranging from 10 µM to 25 µM depending on the cell type.

- Binding Affinity Studies :

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50 Value |

|---|---|---|

| Enzyme Inhibition | COX Inhibition | 15 µM |

| Cytotoxicity | Cancer Cell Lines (HeLa, MCF-7) | 10 - 25 µM |

| Receptor Binding | Serotonin Receptors | ~50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.